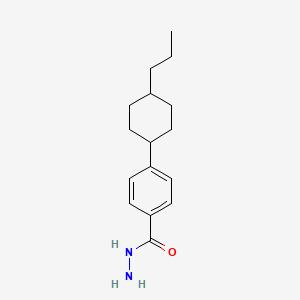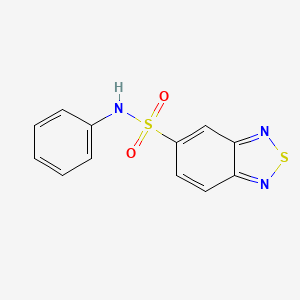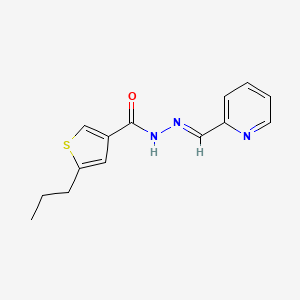![molecular formula C14H19ClN2OS B5751639 1-{3-[(4-chlorophenyl)thio]propanoyl}-4-methylpiperazine](/img/structure/B5751639.png)
1-{3-[(4-chlorophenyl)thio]propanoyl}-4-methylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{3-[(4-chlorophenyl)thio]propanoyl}-4-methylpiperazine, also known as CPP, is a synthetic compound that has gained attention in the scientific community due to its potential use in research on the central nervous system. CPP is a piperazine derivative that has been shown to interact with the N-methyl-D-aspartate (NMDA) receptor, a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes.
作用機序
1-{3-[(4-chlorophenyl)thio]propanoyl}-4-methylpiperazine acts as a competitive antagonist at the glycine binding site of the NMDA receptor, which enhances the activity of the receptor. This leads to an increase in calcium influx and activation of downstream signaling pathways that are involved in synaptic plasticity and learning and memory processes.
Biochemical and Physiological Effects:
1-{3-[(4-chlorophenyl)thio]propanoyl}-4-methylpiperazine has been shown to enhance long-term potentiation, a process that is involved in the strengthening of synapses and the formation of new memories. It has also been shown to increase the release of dopamine in the nucleus accumbens, a brain region that is involved in reward and motivation.
実験室実験の利点と制限
One advantage of using 1-{3-[(4-chlorophenyl)thio]propanoyl}-4-methylpiperazine in lab experiments is its ability to enhance the activity of the NMDA receptor, which can be useful in studying the role of the receptor in various physiological processes. However, one limitation is that 1-{3-[(4-chlorophenyl)thio]propanoyl}-4-methylpiperazine is not selective for the NMDA receptor and can also interact with other receptors, which can complicate data interpretation.
将来の方向性
1. Investigating the role of 1-{3-[(4-chlorophenyl)thio]propanoyl}-4-methylpiperazine in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.
2. Developing more selective compounds that target the NMDA receptor to avoid off-target effects.
3. Studying the effects of 1-{3-[(4-chlorophenyl)thio]propanoyl}-4-methylpiperazine on other neurotransmitter systems, such as the dopaminergic and serotonergic systems.
4. Investigating the potential use of 1-{3-[(4-chlorophenyl)thio]propanoyl}-4-methylpiperazine in the treatment of addiction and pain management.
5. Exploring the potential use of 1-{3-[(4-chlorophenyl)thio]propanoyl}-4-methylpiperazine as a tool for studying the mechanisms underlying synaptic plasticity and learning and memory processes.
合成法
The synthesis of 1-{3-[(4-chlorophenyl)thio]propanoyl}-4-methylpiperazine involves the reaction of 4-chlorothiophenol with 3-chloropropanoyl chloride to form 3-[(4-chlorophenyl)thio]propanoyl chloride. This intermediate is then reacted with 4-methylpiperazine to yield 1-{3-[(4-chlorophenyl)thio]propanoyl}-4-methylpiperazine.
科学的研究の応用
1-{3-[(4-chlorophenyl)thio]propanoyl}-4-methylpiperazine has been used in a variety of research studies related to the central nervous system. It has been shown to enhance the activity of the NMDA receptor, which is involved in the regulation of synaptic plasticity and the formation of new memories. 1-{3-[(4-chlorophenyl)thio]propanoyl}-4-methylpiperazine has also been used to study the role of the NMDA receptor in pain perception and addiction.
特性
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-1-(4-methylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2OS/c1-16-7-9-17(10-8-16)14(18)6-11-19-13-4-2-12(15)3-5-13/h2-5H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYQBEHBKXVKKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CCSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

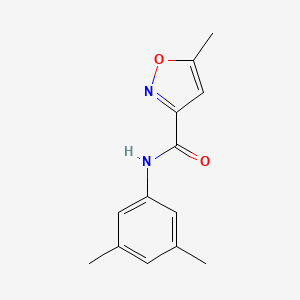
![N-[4-(dimethylamino)phenyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B5751567.png)
![5-[(4-chlorophenyl)sulfonyl]-2-methylbenzenesulfonamide](/img/structure/B5751575.png)
![N-(3-chlorophenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)benzyl]urea](/img/structure/B5751581.png)
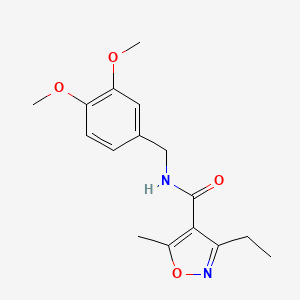
![methyl 3-nitro-5-{[(2-phenylethyl)amino]carbonyl}benzoate](/img/structure/B5751603.png)
![4-{[3-(methoxycarbonyl)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl]amino}-4-oxobutanoic acid](/img/structure/B5751615.png)
![1'-[3-(trifluoromethyl)benzyl]-1,4'-bipiperidine](/img/structure/B5751618.png)
![1-ethyl-4-[(1-ethyl-1H-1,2,3-triazol-4-yl)-NNO-azoxy]-1H-1,2,3-triazole](/img/structure/B5751652.png)
![3,5-dimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5751659.png)
